molecular formula C14H15N3 B1464702 2-Phenyl-5,6,7,8-tetrahydro-5-quinazolinamine CAS No. 927803-68-7

2-Phenyl-5,6,7,8-tetrahydro-5-quinazolinamine

Cat. No. B1464702
CAS RN: 927803-68-7
M. Wt: 225.29 g/mol
InChI Key: ZTXURZVDGVBCIG-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydro-5-quinazolinamine, also known as 2-Phenyl-5-quinazolinamine, is a heterocyclic compound with a quinazolone core. It is a synthetic compound that has been studied for its potential applications in various fields, such as medicinal chemistry and drug development. It has been used in the synthesis of various other compounds, such as derivatives of quinazolinone and quinazoline, as well as in the synthesis of compounds with potential therapeutic properties.

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been studied for its potential applications in medicinal chemistry and drug development. It has been used as a starting material in the synthesis of a variety of compounds, such as quinazolinone and quinazoline derivatives. It has also been used in the synthesis of compounds with potential therapeutic properties, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. Additionally, it has been used in the synthesis of compounds with potential antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-5-quinazolinamine is not fully understood. However, it is believed to interact with various biological targets, such as enzymes, receptors, and ion channels. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to interact with various G-protein coupled receptors, such as the serotonin 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects
2-Phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and anti-cancer properties. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria, fungi, and viruses. It has also been shown to possess neuroprotective properties, and to modulate the release of neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-Phenyl-5,6,7,8-tetrahydro-5-quinazolinamine is a relatively stable compound, making it suitable for use in laboratory experiments. Additionally, it is relatively inexpensive, making it a cost-effective choice for research. However, it is not as widely available as some other compounds, and its synthesis can be challenging. Additionally, it is not as well characterized as some other compounds, so its exact effects and mechanisms of action are not fully understood.

Future Directions

Future research on 2-Phenyl-5,6,7,8-tetrahydro-5-quinazolinamine could focus on further elucidating its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could focus on the development of more efficient synthesis methods, as well as the development of novel compounds based on the quinazolinone core. Finally, further research could focus on the development of novel compounds with potential therapeutic properties, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs.

properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXURZVDGVBCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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